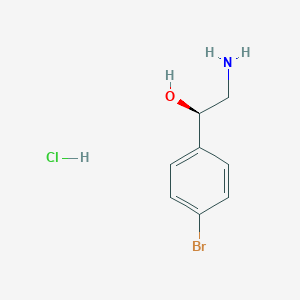

(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride

Description

(1R)-2-Amino-1-(4-bromophenyl)ethanol hydrochloride is a chiral β-amino alcohol derivative featuring a brominated aromatic ring. Its molecular formula is C₈H₁₁BrNO·HCl (calculated molecular weight: 267.55 g/mol). The compound’s stereochemistry (R-configuration) and bromine substituent influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

(1R)-2-amino-1-(4-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBRWAABGXCVBF-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)O)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₀BrClNO and a molecular weight of approximately 216.08 g/mol. It features a bromophenyl group attached to an amino alcohol structure, which contributes to its reactivity and biological activity. The melting point is reported to be between 111-113 °C .

The biological activity of (1R)-2-amino-1-(4-bromophenyl)ethanol hydrochloride can be attributed to several mechanisms:

- Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial as it affects the metabolism of various drugs, thereby influencing their pharmacokinetics and potential interactions with co-administered medications.

- Neurotransmitter Modulation : Similar compounds have demonstrated neuroprotective effects and modulation of neurotransmitter systems, suggesting that (1R)-2-amino-1-(4-bromophenyl)ethanol hydrochloride may also influence neurotransmitter activity, potentially benefiting conditions such as depression and anxiety disorders.

Biological Activities

Research indicates that (1R)-2-amino-1-(4-bromophenyl)ethanol hydrochloride exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structures have been evaluated for their minimum inhibitory concentration (MIC) against various pathogens, indicating potential therapeutic applications in treating infections .

- Neuroprotective Effects : Investigations into the compound's effects on neuronal cells suggest potential neuroprotective roles, particularly in models of neurodegenerative diseases. These effects may be linked to its ability to modulate neurotransmitter levels and protect against oxidative stress.

Case Study 1: Cytochrome P450 Inhibition

A study focused on the inhibition of CYP1A2 by (1R)-2-amino-1-(4-bromophenyl)ethanol hydrochloride demonstrated significant interactions with commonly used pharmaceuticals. The implications of this inhibition were explored in the context of drug-drug interactions, emphasizing the need for caution when co-administering medications metabolized by this enzyme.

Case Study 2: Neuroprotective Potential

In vitro studies assessing the neuroprotective effects of the compound revealed that it could reduce neuronal cell death induced by oxidative stress. The mechanism was linked to its ability to enhance the expression of antioxidant enzymes, which suggests a promising avenue for further research in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1R)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride | Amino alcohol | CYP1A2 inhibition, neuroprotection |

| (S)-1-(4-Bromophenyl)ethanol | Alcohol | Chiral auxiliary in synthesis |

| N-Methylvalinol | Amino alcohol | Antimicrobial activity |

Scientific Research Applications

Scientific Research Applications

(1R)-2-amino-1-(4-bromophenyl)ethanol hydrochloride has diverse applications across multiple scientific domains:

Chemistry

- Chiral Building Block : Utilized in the synthesis of complex organic molecules due to its chiral nature.

Biology

- Enzyme-Substrate Interactions : Employed in studies exploring the interactions between enzymes and their substrates.

- Protein-Ligand Binding Studies : Investigated for its potential role in understanding protein-ligand interactions.

Medicine

- Therapeutic Research : Explored for potential therapeutic effects, particularly in treating neurological disorders.

- Drug Metabolism Studies : Acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, affecting drug metabolism and pharmacokinetics.

Industrial Applications

- Fine Chemicals Production : Used as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Biological Activities

Research indicates that (1R)-2-amino-1-(4-bromophenyl)ethanol hydrochloride exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest it may modulate neurotransmitter levels associated with mood regulation.

- Antitumor Activity : Investigated for its effects on various cancer cell lines, showing promise against A-549 (lung cancer) and MDA-MB-468 (breast cancer).

- Antimicrobial Properties : Demonstrates activity against various pathogens, indicating potential as an antimicrobial agent.

Case Studies and Experimental Results

Several studies have evaluated the biological activity of (1R)-2-amino-1-(4-bromophenyl)ethanol hydrochloride:

- Antitumor Studies : Research has shown that this compound exhibits significant inhibitory activity against specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

- Neuropharmacological Research : Investigations into its effects on neurotransmitter systems indicate possible therapeutic applications in treating depression or anxiety disorders .

- Drug Interaction Studies : Its role as an inhibitor of cytochrome P450 enzymes emphasizes its importance in understanding drug-drug interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| (1R)-2-Amino-1-(4-bromophenyl)ethanol HCl | C₈H₁₁BrNO·HCl | 4-Bromo | 267.55 | High lipophilicity due to Br; chiral |

| (R)-2-Amino-1-(4-fluorophenyl)ethanol HCl | C₈H₁₀FNO·HCl | 4-Fluoro | 191.63 | Enhanced metabolic stability vs. Br |

| 2-Amino-1-(4-nitrophenyl)ethanol HCl | C₈H₁₁N₂O₃·HCl | 4-Nitro | 234.65 | Electron-withdrawing group; polar |

| (1R)-2-Amino-1-(4-methoxyphenyl)ethanol HCl | C₉H₁₄NO₂·HCl | 4-Methoxy | 221.68 | Electron-donating group; increased solubility |

| Phenylephrine HCl (Imp. B(EP)) | C₉H₁₄NO₂·HCl | 3-Hydroxy, N-methyl | 203.67 | Adrenergic agonist; clinical use |

Notes:

- Fluorine (4-Fluoro): Improves metabolic stability and bioavailability compared to bromine due to smaller size and electronegativity .

- Nitro (4-Nitro): Introduces strong electron-withdrawing effects, altering electronic distribution and reactivity .

- Methoxy (4-Methoxy): Enhances solubility via polarity and electron-donating effects .

Adrenergic Activity

- Phenylephrine HCl (3-hydroxy, N-methyl analog) is a clinically used α1-adrenergic receptor agonist .

- Norfenefrine HCl (1-(3-hydroxyphenyl) analog) shows vasoconstrictive activity, highlighting the importance of hydroxyl placement for adrenergic effects .

Challenges and Limitations

- Enantiomeric Purity: Critical for pharmacological activity. For example, (R)-enantiomers of amino alcohols often show higher receptor specificity than (S)-forms .

- Solubility : Bromine’s hydrophobicity may necessitate formulation adjustments, whereas methoxy or hydroxy groups improve aqueous solubility .

- Synthetic Accessibility : Bromo derivatives face challenges in regioselective aromatic substitution, increasing production costs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R)-2-amino-1-(4-bromophenyl)ethanol hydrochloride, and how is stereochemical purity ensured?

- Synthesis Pathways : The compound is typically synthesized via reductive amination of 4-bromoacetophenone derivatives. For enantiomeric control, asymmetric hydrogenation or chiral resolution techniques (e.g., diastereomeric salt formation) are employed. A modified procedure involves allylation of (1R,2R)-2-amino-1-(4-bromophenyl)propane-1,3-diol under anhydrous conditions, followed by hydrochloric acid quenching to yield the hydrochloride salt .

- Characterization : Optical purity is validated using chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Absolute configuration is confirmed via X-ray crystallography of intermediates or analogs .

Q. Which spectroscopic methods are critical for structural elucidation of this compound?

- NMR : and NMR identify the 4-bromophenyl group (δ ~7.5 ppm for aromatic protons) and ethanolamine backbone (δ ~3.8 ppm for CHNH).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 260.0 (M-Cl) .

- IR : Stretching frequencies for NH (~3350 cm) and C-Br (~600 cm) are key markers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Experimental Design :

- Receptor Binding Assays : Use radioligand competition assays (e.g., -dopamine displacement) with purified receptor subtypes (e.g., D vs. D) to clarify selectivity .

- Control Experiments : Include enantiomeric controls (e.g., (1S)-isomer) and impurity profiling (HPLC-MS) to rule out confounding effects from byproducts like 2-amino-4'-bromopropiophenone .

Q. What strategies optimize the compound’s metabolic stability in preclinical studies?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify major metabolites (e.g., deaminated or O-glucuronidated derivatives) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to reduce oxidative deamination rates .

Q. How do researchers address conflicting cytotoxicity data across cell lines?

- Dose-Response Analysis : Perform MTT assays across multiple cell lines (e.g., HEK293, SH-SY5Y) with standardized protocols (e.g., 48-hour exposure, 10–100 µM range).

- Mechanistic Studies : Use siRNA knockdown of suspected targets (e.g., mitochondrial Complex I) to isolate pathways contributing to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.